ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a xanthine derivative with a purine-dione core structure modified at the 7- and 8-positions. The compound features a hexyl chain at the 7-position and a piperazine-carboxylate moiety at the 8-position. The hexyl substituent enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability, while the piperazine group contributes to hydrogen-bonding interactions and receptor binding .
Properties
Molecular Formula |
C21H34N6O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H34N6O4/c1-5-7-8-9-10-27-16(15-25-11-13-26(14-12-25)21(30)31-6-2)22-18-17(27)19(28)24(4)20(29)23(18)3/h5-15H2,1-4H3 |
InChI Key |
NMHBQDOEAYPFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the piperazine ring and the ethyl ester group. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Lipophilicity and Bioavailability
- Target Compound : The hexyl chain increases logP (predicted ~3.2), enhancing membrane permeability but reducing aqueous solubility. In silico studies suggest moderate oral bioavailability (Bioavailability Score = 0.55) due to balanced lipophilicity and molecular weight (MW = ~435.5 g/mol) .
- 3-Phenylpropyl Analogue : Higher logP (~4.1) due to aromaticity, leading to improved tissue penetration but faster hepatic metabolism.
- Methyl Analogue : Lower logP (~1.8), resulting in poor absorption but higher solubility in polar solvents.
Research Findings and Implications
- In Silico Predictions : The hexyl substituent in the target compound optimizes a balance between activity and pharmacokinetics. Extension beyond hexyl (e.g., heptyl or octyl) reduces bioavailability without enhancing potency .
- Comparative Efficacy : Piperazine-carboxylate derivatives exhibit superior PDE selectivity over aryloxypropyl-piperazine analogues (HBK series), which are more receptor-specific .
- Clinical Potential: The compound’s vasodilatory and anti-inflammatory profiles position it as a candidate for pulmonary or cardiovascular therapies, pending in vivo validation .
Biological Activity
Ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and potential therapeutic effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 336.39 g/mol. The structure features a piperazine ring connected to a purine derivative with a hexyl chain and a carboxylate group. The presence of the dioxo and dimethyl groups contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available purine derivatives. The process includes functionalization of the purine core followed by the introduction of the piperazine moiety and subsequent esterification.
Pharmacological Effects
Recent studies have evaluated the pharmacological effects of this compound through various assays:
- Anti-inflammatory Activity : In animal models, the compound demonstrated moderate anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam. A screening dose of 20 mg/kg was effective in reducing edema in carrageenan-induced inflammation models .
- Analgesic Effects : The compound also exhibited analgesic properties by increasing pain thresholds in experimental models. The analgesic effect was assessed using a baseline dolorimeter to measure paw withdrawal responses .
- Mechanism of Action : The proposed mechanism involves interaction with specific receptors or enzymes related to inflammatory pathways. The structural modifications enhance binding affinity to target sites involved in pain and inflammation modulation.
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the purine class:
- Study on Purine Derivatives : A study published in the British Journal of Pharmacology indicated that purine derivatives exhibit various biological activities including anti-cancer and neuroprotective effects due to their ability to modulate adenosine receptors .
Data Tables
Here is a summary table of the biological activities observed for this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
